DL-Pyroglutamic acid-d5

Stable Isotope Dilution LC-MS/MS Quantification Glutathione Metabolism

Endogenous pyroglutamic acid quantification is confounded by in-source cyclization artifacts from glutamine/glutamic acid and matrix-induced ion suppression. DL-Pyroglutamic acid-d5 (CAS 352431-30-2) provides an exact-match perdeuterated SIL-IS solution. • +5 Da mass shift enables baseline MS/MS resolution with complete chromatographic co-elution • ≥98 atom% D isotopic purity supports regulatory method validation (accuracy 85-115%, CV ≤15%) • Corrects for artifact-derived pyroglutamic acid in high-glutamine matrices via identical retention behavior

Molecular Formula C5H7NO3
Molecular Weight 134.14 g/mol
Cat. No. B583199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Pyroglutamic acid-d5
SynonymsDL-2-Pyrrolidinone-3,3,4,4,5-d5-5-carboxylic Acid;  Pyrrolidinonecarboxylic Acid-d5;  DL-Pyroglutamic acid-d5;  H-DL-Pyr-OH-d5;  5-Oxo-proline-2,3,3,4,4-d5
Molecular FormulaC5H7NO3
Molecular Weight134.14 g/mol
Structural Identifiers
InChIInChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2,3D
InChIKeyODHCTXKNWHHXJC-UXXIZXEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Pyroglutamic acid-d5 Procurement Guide


DL-Pyroglutamic acid-d5 (CAS 352431-30-2) is a perdeuterated analog of DL-pyroglutamic acid (5-oxo-DL-proline) in which five hydrogen atoms are replaced by deuterium at positions 3, 3, 4, 4, and 5 of the pyrrolidinone ring . The compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of pyroglutamic acid (5-oxoproline), a key intermediate in the γ-glutamyl cycle and glutathione metabolism [1]. With a molecular weight of 134.14 g/mol (Δm = +5 Da versus unlabeled parent at 129.11 g/mol) and commercial isotopic purity of ≥98 atom% D, this deuterated tracer enables precise quantification in complex biological matrices via stable isotope dilution mass spectrometry [2].

Why DL-Pyroglutamic acid-d5 Cannot Be Substituted


Substitution with unlabeled DL-pyroglutamic acid or alternative isotopologues introduces systematic analytical error and compromises data validity. Unlabeled pyroglutamic acid cannot serve as an internal standard because it co-elutes with endogenous analyte and produces identical MS/MS transitions, rendering it indistinguishable from the target compound [1]. Alternative isotopologues such as L-pyroglutamic acid-d5 (CAS 1086136-22-2) differ in stereochemical configuration—the L-enantiomer is the biologically active form in humans, whereas the DL-racemate provides broader coverage for non-stereoselective detection in metabolomic workflows [2]. 13C-labeled analogs (e.g., L-pyroglutamic acid-13C5) offer an alternative mass shift but may exhibit different chromatographic retention behavior compared to deuterated internal standards, potentially affecting quantification accuracy under certain LC conditions [3]. The following evidence dimensions establish the quantifiable differentiation of DL-pyroglutamic acid-d5 against these comparators.

DL-Pyroglutamic acid-d5 Differentiation Evidence


Mass Shift Resolves Endogenous Pyroglutamic Acid

DL-Pyroglutamic acid-d5 provides a nominal mass shift of +5 Da (m/z 134 → 139 for [M+H]+) relative to unlabeled DL-pyroglutamic acid (m/z 129 → 130 for [M+H]+), enabling baseline-resolved MS/MS quantification without isotopic overlap. In comparison, L-pyroglutamic acid-13C5 provides a mass shift of +5 Da distributed across the carbon backbone, but deuterated internal standards are preferred in workflows where hydrogen-deuterium exchange is not a confounding factor due to simpler synthesis and lower cost . The unlabeled analog exhibits identical MS/MS transitions and cannot be distinguished from endogenous analyte, rendering it non-viable as an internal standard in stable isotope dilution assays [1].

Stable Isotope Dilution LC-MS/MS Quantification Glutathione Metabolism

Isotopic Purity Ensures Low Contamination

Commercial DL-pyroglutamic acid-d5 is supplied with a certified isotopic purity of ≥98 atom% D across multiple vendors [1]. This specification translates to ≤2% residual unlabeled (protio) contamination, which directly limits the lower bound of quantification (LLOQ) in stable isotope dilution assays. In contrast, unlabeled DL-pyroglutamic acid contains 0% deuterium enrichment and cannot function as an internal standard. L-pyroglutamic acid-d5 (CAS 1086136-22-2) is available at comparable 98% atom D purity but represents only the L-enantiomer, whereas the DL-racemate provides a stereochemically matched internal standard for both D- and L-pyroglutamic acid species that may be present in non-stereoselective metabolomic analyses [2].

Isotopic Purity Quantitative Accuracy Method Validation

Deuterium Placement Prevents Metabolic Back-Exchange

DL-Pyroglutamic acid-d5 incorporates deuterium at the 3,3,4,4,5-positions of the pyrrolidinone ring—carbon-bound positions that are non-labile under physiological conditions and resist hydrogen-deuterium exchange in aqueous media . This contrasts with deuterated compounds bearing labels on exchangeable positions (e.g., -COOH, -NH, -OH), which can undergo rapid back-exchange to protio forms in biological buffers, compromising tracer integrity [1]. While no direct head-to-head metabolic stability study comparing DL-pyroglutamic acid-d5 to alternative pyroglutamic acid isotopologues was identified in the accessible literature, class-level evidence demonstrates that carbon-bound deuterium labels exhibit deuterium retention half-lives in vivo that are orders of magnitude longer than those of exchangeable deuterium labels [2].

Metabolic Stability Deuterium Retention Tracer Studies

DL-Pyroglutamic acid-d5 Application Scenarios


LC-MS/MS Quantification of Pyroglutamic Acid in Glutathione Studies

Employ DL-pyroglutamic acid-d5 as an internal standard for accurate quantification of endogenous pyroglutamic acid (5-oxoproline) in biological matrices including plasma, urine, cerebrospinal fluid, and tissue homogenates. The +5 Da mass shift enables complete chromatographic co-elution with the analyte while providing baseline MS/MS resolution, correcting for matrix effects, ion suppression, and sample preparation losses. This application directly supports studies of glutathione synthetase deficiency, 5-oxoprolinase deficiency, and oxidative stress biomarkers where pyroglutamic acid serves as a diagnostic metabolite [1].

In-Source Cyclization Correction for Glutamine/Glutamic Acid

Deploy DL-pyroglutamic acid-d5 to correct for pyroglutamic acid generated via in-source cyclization of glutamine and glutamic acid during electrospray ionization. This artifact can produce false-positive pyroglutamic acid signals and systematic overestimation of endogenous concentrations. The deuterated internal standard co-elutes identically with the artifact-derived pyroglutamic acid, enabling accurate subtraction of the artifact contribution and reliable quantification of authentic pyroglutamic acid in samples containing high glutamine/glutamic acid concentrations [2].

Metabolic Tracing of Glutathione Intermediates

Utilize DL-pyroglutamic acid-d5 as a stable isotope tracer to monitor flux through the γ-glutamyl cycle and glutathione metabolism in cell culture and animal models. The five carbon-bound deuterium atoms remain stable under physiological conditions, enabling accurate tracking of pyroglutamic acid incorporation and turnover without confounding hydrogen-deuterium exchange. This application is particularly relevant for evaluating drug-induced alterations in glutathione homeostasis and for pharmacokinetic studies of compounds that modulate pyroglutamic acid pathways .

ICH M10 Bioanalytical Method Validation

Incorporate DL-pyroglutamic acid-d5 as the internal standard in validated LC-MS/MS methods for pyroglutamic acid quantification in support of regulatory submissions. The certified ≥98 atom% D isotopic purity meets the stringent internal standard specifications required for method validation parameters including accuracy (85-115%), precision (CV ≤15%), and matrix effect assessment. The DL-racemic nature provides coverage for both stereoisomers in non-stereoselective assays, offering flexibility for diverse analytical workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Pyroglutamic acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.